molecular formula C18H25ClN2O3 B14360578 N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide CAS No. 90392-87-3

N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide

Cat. No.: B14360578
CAS No.: 90392-87-3
M. Wt: 352.9 g/mol
InChI Key: IDQXQGXXGZLOHH-UHFFFAOYSA-N
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Description

N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-hydroxypropoxy group, a cyanophenyl group, and an ethylhexanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chloro-Hydroxypropoxy Intermediate: This step involves the reaction of an appropriate phenol derivative with epichlorohydrin in the presence of a base to form the chloro-hydroxypropoxy intermediate.

    Introduction of the Cyanophenyl Group: The intermediate is then reacted with a cyanophenyl derivative under suitable conditions to introduce the cyanophenyl group.

    Formation of the Ethylhexanamide Group: Finally, the compound is reacted with an ethylhexanamide derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with amines or thiols.

Scientific Research Applications

N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide involves its interaction with specific molecular targets. The chloro-hydroxypropoxy group can form hydrogen bonds with target proteins, while the cyanophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide can be compared with similar compounds such as:

    N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide: A β-blocker with similar structural features.

    N-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide: A precursor for the synthesis of β-blockers.

    N-(4-(3-Chloro-2-hydroxypropoxy)-3-methylphenyl)acetamide: A compound with similar reactivity but different biological activity.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

90392-87-3

Molecular Formula

C18H25ClN2O3

Molecular Weight

352.9 g/mol

IUPAC Name

N-[4-(3-chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide

InChI

InChI=1S/C18H25ClN2O3/c1-3-13(4-2)5-8-18(23)21-15-6-7-17(14(9-15)11-20)24-12-16(22)10-19/h6-7,9,13,16,22H,3-5,8,10,12H2,1-2H3,(H,21,23)

InChI Key

IDQXQGXXGZLOHH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CCC(=O)NC1=CC(=C(C=C1)OCC(CCl)O)C#N

Origin of Product

United States

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